molecular formula C28H32N6O3 B12965418 3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

3-(2-Aminophenyl)-6-((4-hydroxy-1-((R)-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B12965418
M. Wt: 500.6 g/mol
InChI Key: SCLSGOPGWDPMIW-LJQANCHMSA-N
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Description

3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[4,3-d]pyrimidinone core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidinone core and subsequent functionalization. The synthetic route typically starts with the preparation of the pyrazolo[4,3-d]pyrimidinone scaffold, followed by the introduction of the aminophenyl group and the piperidinyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidinones: Compounds with similar core structures but different substituents.

    Phenylpiperidines: Compounds with a phenyl group attached to a piperidine ring, known for their pharmacological effects.

Uniqueness

3-(2-Aminophenyl)-6-((4-hydroxy-1-(®-3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H32N6O3

Molecular Weight

500.6 g/mol

IUPAC Name

3-(2-aminophenyl)-6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C28H32N6O3/c1-19(20-8-4-3-5-9-20)16-23(35)33-14-12-28(37,13-15-33)17-34-18-30-24-25(27(34)36)31-32(2)26(24)21-10-6-7-11-22(21)29/h3-11,18-19,37H,12-17,29H2,1-2H3/t19-/m1/s1

InChI Key

SCLSGOPGWDPMIW-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=CC=C4N)O)C5=CC=CC=C5

Canonical SMILES

CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=CC=C4N)O)C5=CC=CC=C5

Origin of Product

United States

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